molecular formula C15H11BrO2 B8311834 3-Phenylacrylic acid 4-bromophenyl ester

3-Phenylacrylic acid 4-bromophenyl ester

Cat. No. B8311834
M. Wt: 303.15 g/mol
InChI Key: FXZAPECDHLNXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylacrylic acid 4-bromophenyl ester is a useful research compound. Its molecular formula is C15H11BrO2 and its molecular weight is 303.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenylacrylic acid 4-bromophenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylacrylic acid 4-bromophenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Phenylacrylic acid 4-bromophenyl ester

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

(4-bromophenyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C15H11BrO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11H

InChI Key

FXZAPECDHLNXCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

An ice-cooled solution of 4-bromophenol (69.2 g) and cinnamoyl chloride (66.8 g) in dichloromethane (150 ml) was treated with triethylamine (40.6 g). After stirring for 18 hrs at room temperature the mixture was washed with water (250 ml), 1 M aqueous HCl, and dried over anhydrous sodium sulphate. Evaporation in vacuum left solid 3-phenylacrylic acid 4-bromophenyl ester (121.0 g, 99.8% yield), m.p. 113.3° C., tlc: (1) 0.83. NMR (CDCl3): 116.85, 118.87, 123.49, 128.38, 129.06, 130.90, 132.49, 134.02, 147.07, 149.84, 165.06.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
69.2 g
Type
reactant
Reaction Step One
Quantity
66.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step Two

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